molecular formula C15H13N5O2 B10774967 Chk2 Inhibitor

Chk2 Inhibitor

Cat. No.: B10774967
M. Wt: 295.30 g/mol
InChI Key: RZEPRPGFGRQXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Checkpoint kinase 2 (Chk2) inhibitors are a class of compounds that target the serine/threonine kinase Chk2, which plays a crucial role in the DNA damage response. Chk2 is activated in response to DNA double-strand breaks and is involved in cell cycle arrest, DNA repair, and apoptosis. Inhibiting Chk2 can enhance the effectiveness of cancer therapies by preventing the repair of damaged DNA in cancer cells, thereby promoting cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chk2 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, one common synthetic route involves the preparation of a benzimidazole core, followed by the introduction of various substituents to enhance potency and selectivity. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of Chk2 inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.

Chemical Reactions Analysis

Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often to enhance solubility or bioavailability.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s properties.

    Substitution: Replacement of one functional group with another to improve efficacy or reduce side effects.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions vary depending on the desired modification but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions are typically derivatives of the original Chk2 inhibitor, with modifications that enhance their therapeutic potential. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

Chk2 inhibitors have a wide range of applications in scientific research, including:

Mechanism of Action

Chk2 inhibitors exert their effects by targeting the DNA damage response pathway. Chk2 is activated by ataxia telangiectasia mutated kinase (ATM) in response to DNA double-strand breaks. Once activated, Chk2 phosphorylates various substrates, including p53, leading to cell cycle arrest and DNA repair. Inhibiting Chk2 prevents these processes, promoting apoptosis in damaged cells .

Comparison with Similar Compounds

Chk2 inhibitors are often compared with Chk1 inhibitors, as both target checkpoint kinases involved in the DNA damage response. Chk2 inhibitors are unique in their ability to specifically target the ATM-Chk2-p53 pathway, making them particularly effective in cancers with p53 mutations . Similar compounds include:

Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Ongoing research continues to explore their full therapeutic potential and optimize their use in clinical settings.

Properties

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPRPGFGRQXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.